molecular formula C21H13NO3 B1663779 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide CAS No. 52869-18-8

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide

Katalognummer B1663779
CAS-Nummer: 52869-18-8
Molekulargewicht: 327.3 g/mol
InChI-Schlüssel: SIGATAYQAZTAOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide” is a compound that has been synthesized and studied for its potential use in metal-catalyzed C-H bond functionalization reactions . It possesses an N, O-bidentate directing group .


Synthesis Analysis

The compound was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesis resulted in a 94% yield .


Molecular Structure Analysis

The molecular structure of the compound was characterized by various spectroscopic methods, including 1H-NMR, 13C-NMR, IR, and GC-MS .


Chemical Reactions Analysis

The compound’s possession of an N, O-bidentate directing group makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions . This type of reaction is a powerful strategy for expedient chemical bonds, providing rapid access to desired products and synthetic targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were characterized using various spectroscopic methods, including 1H-NMR, 13C-NMR, IR, and GC-MS .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide has been synthesized and characterized using various spectroscopic methods, highlighting its potential as a compound with a unique N,O-bidentate directing group suitable for metal-catalyzed C-H bond functionalization reactions (Al Mamari & Al Sheidi, 2020).

Antioxidant and Antiplatelet Activity

New derivatives of N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides have been synthesized and tested for their antioxidant properties and antiplatelet activity. These compounds showed promising results in inhibiting lipid peroxidation and oxidative modification of proteins, as well as ADP-induced platelet aggregation in vitro (Stasevych et al., 2022).

Antimicrobial Activity

The interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with amino acids resulted in new amino-acid derivatives with demonstrated antibacterial and antifungal activities, indicating potential uses in antimicrobial applications (Zvarich et al., 2014).

Development of Novel Hybrid Structures

Research has been conducted to synthesize new 2-(N-benzoylimino)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiazoles, combining anthraquinone and thiazole ring systems. These hybrid structures could have significant biological properties due to the pronounced biological properties of anthraquinone derivatives (Stasevych et al., 2014).

Polymer Chemistry

The compound has been utilized in the field of polymer chemistry, particularly in the synthesis of isotactic polymethacrylates. These polymethacrylates exhibit high isotactic specificity, suggesting potential applications in materials science (Hatziyiannakou & Froussios, 2001).

Peptide Chemistry

In peptide chemistry, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-lysine, a dabcyl-like chromophore, has been synthesized for use in solid-phase peptide synthesis. This indicates its potential application in the study of peptides and proteins (Szymańska et al., 2002).

Cytotoxic Evaluation

Novel derivatives of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl) have been synthesized and evaluated for their cytotoxic effects on cancer cell lines, indicating potential applicationsin anticancer drug development (Sadeghi-aliabadi, Tabarzadi & Zarghi, 2004).

Eigenschaften

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO3/c23-19-15-8-4-5-9-16(15)20(24)18-12-14(10-11-17(18)19)22-21(25)13-6-2-1-3-7-13/h1-12H,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGATAYQAZTAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341119
Record name N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide

CAS RN

52869-18-8
Record name N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-ANTHRAQUINONYL)BENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide

Citations

For This Compound
10
Citations
AO Adedeji, W Severson, C Jonsson, K Singh… - Journal of …, 2013 - Am Soc Microbiol
Severe acute respiratory syndrome (SARS) is an infectious and highly contagious disease that is caused by SARS coronavirus (SARS-CoV) and for which there are currently no …
Number of citations: 224 journals.asm.org
P Gollapalli, S B. S, H Rimac, P Patil… - Journal of …, 2022 - Taylor & Francis
SARS-CoV-2 has become a pandemic causing a serious global health concern. The absence of effective drugs for treatment of the disease has caused its rapid spread on a global scale…
Number of citations: 11 www.tandfonline.com
R Konrat, H Papp, V Szijártó, T Gesell, G Nagy… - Biorxiv, 2020 - biorxiv.org
Background The COVID-19 pandemic is an enormous threat for healthcare systems and economies worldwide that urgently demands effective preventive and therapeutic strategies. …
Number of citations: 10 www.biorxiv.org
TP Martyanov, AA Kudrevatykh, EN Ushakov… - Tetrahedron, 2021 - Elsevier
The article addresses the synthesis, structure and properties of 2-benzoylamino-1-hydroxyanthraquinone (1a), which can function as a selective colorimetric sensor for the cyanide …
Number of citations: 6 www.sciencedirect.com
D Wu, R Koganti, UP Lambe, T Yadavalli… - Journal of clinical …, 2020 - mdpi.com
The current COVID-19 pandemic is caused by the novel coronavirus SARS-CoV-2. The virus causes severe respiratory symptoms which manifest disproportionately in the elderly. …
Number of citations: 48 www.mdpi.com
IA Santos, VR Grosche, FRG Bergamini… - Frontiers in …, 2020 - frontiersin.org
Coronaviruses (CoVs) are a group of viruses from the family Coronaviridae that can infect humans and animals, causing mild to severe diseases. The ongoing pandemic of severe …
Number of citations: 103 www.frontiersin.org
F Oroojalian, A Haghbin, B Baradaran… - International Journal of …, 2020 - Elsevier
The emergence of the global pandemic caused by the novel SARS-CoV-2 virus has motivated scientists to find a definitive treatment or a vaccine against it in the shortest possible time. …
Number of citations: 51 www.sciencedirect.com
R Konrat, H Papp, J Kimpel, A Rössler… - Frontiers in …, 2022 - frontiersin.org
Background and purpose: The COVID-19 pandemic continues to pose challenges, especially with the emergence of new SARS-CoV-2 variants that are associated with higher infectivity …
Number of citations: 8 www.frontiersin.org
NSHN Moorthy, C Karthikeyan, E Manivannan - Coronaviruses, 2022 - ingentaconnect.com
Coronaviruses are a leading cause of emerging life-threatening diseases, as evidenced by the ongoing coronavirus disease pandemic (COVID-19). According to complete genome …
Number of citations: 3 www.ingentaconnect.com
N Dhingra, U Bhardwaj, R Bhardwaj… - Integrative Approaches …, 2024 - taylorfrancis.com
The World Health Organization (WHO) was notified of an infection in the respiratory tract of pneumonia patients in Wuhan, Hubei Province, China in December 2019, which was later …
Number of citations: 0 www.taylorfrancis.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.